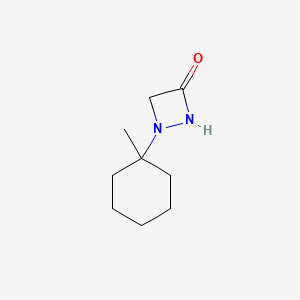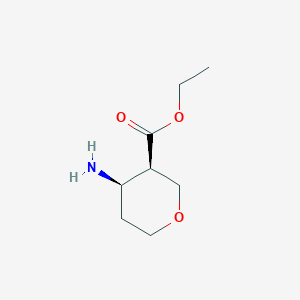
ethyl (3R,4R)-4-aminooxane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R,4R)-4-aminooxane-3-carboxylate is a chiral compound with significant potential in various fields of chemistry and biology. This compound features an oxane ring with an amino group at the fourth position and a carboxylate ester at the third position. Its unique stereochemistry and functional groups make it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R,4R)-4-aminooxane-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxane derivative.
Amination: Introduction of the amino group at the fourth position can be achieved through nucleophilic substitution reactions.
Esterification: The carboxylate ester is introduced at the third position through esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R,4R)-4-aminooxane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: Reduction of the carboxylate ester can yield alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation Products: Oximes, nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Amides, esters.
Applications De Recherche Scientifique
Ethyl (3R,4R)-4-aminooxane-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl (3R,4R)-4-aminooxane-3-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways by binding to active sites or altering enzyme activity.
Comparaison Avec Des Composés Similaires
Ethyl (3R,4R)-4-aminooxane-3-carboxylate can be compared with similar compounds such as:
Ethyl (3R,4R)-4-hydroxyoxane-3-carboxylate: Differing by the presence of a hydroxyl group instead of an amino group.
Ethyl (3R,4R)-4-methyloxane-3-carboxylate: Differing by the presence of a methyl group instead of an amino group.
Uniqueness
The presence of the amino group at the fourth position and the specific stereochemistry of this compound make it unique compared to its analogs
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl (3R,4R)-4-aminooxane-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
Clé InChI |
WMJOASBTWYDSDT-NKWVEPMBSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1COCC[C@H]1N |
SMILES canonique |
CCOC(=O)C1COCCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


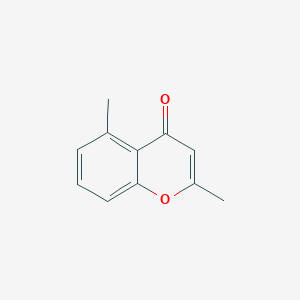
![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)

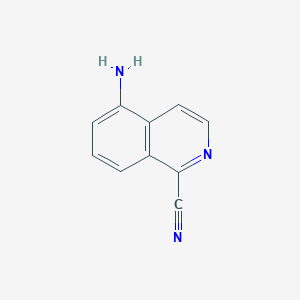
![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)
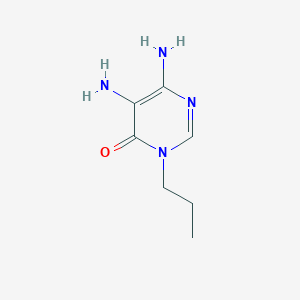
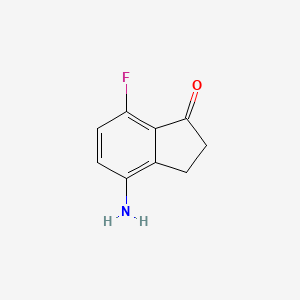
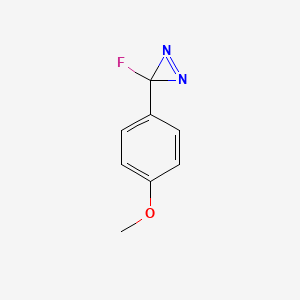

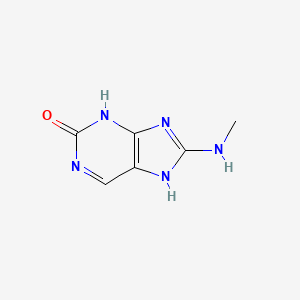
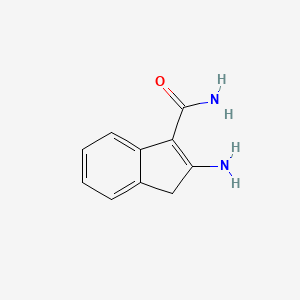
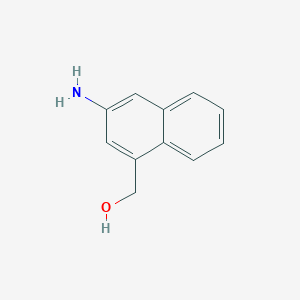
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
